Tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC13653256
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H24N2O4 |
---|---|
Molecular Weight | 320.4 g/mol |
IUPAC Name | tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-7-18(8-10-19)14-6-5-13(12-20)11-15(14)22-4/h5-6,11-12H,7-10H2,1-4H3 |
Standard InChI Key | GWDOTWVVJJFSAZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a 4-formyl-2-methoxyphenyl moiety. The Boc group enhances stability during synthetic procedures, while the formyl group (-CHO) offers a reactive site for further derivatization . The methoxy group (-OCH₃) at the 2-position of the phenyl ring influences electronic properties, potentially modulating solubility and reactivity .
The 2D and 3D structural confirmations, available via PubChem, reveal a planar aromatic system connected to a non-planar piperazine ring, with the Boc group adopting a sterically shielded conformation .
Physicochemical Data
The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) is inferred from analogs such as tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate, which exhibits similar solubility profiles .
Synthesis and Preparation
Challenges in Synthesis
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Steric Hindrance: The tert-butyl group may impede reaction rates during coupling steps.
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Formyl Group Reactivity: The aldehyde functionality requires careful handling to avoid premature oxidation or reduction .
Applications in Research and Industry
Pharmaceutical Intermediates
Piperazine derivatives are pivotal in drug discovery, often serving as kinase inhibitors or receptor modulators. The formyl group in this compound enables conjugation to amines or hydrazines, making it a candidate for prodrug synthesis . For example, analogs like tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate (CAS 1246532-96-6) are intermediates in antipsychotic agents .
Material Science
The compound’s aromatic and electron-donating methoxy group could facilitate its use in organic semiconductors or metal-organic frameworks (MOFs), though specific studies are lacking .
Hazard Statement | Precautionary Measure |
---|---|
H302 (Harmful if swallowed) | Avoid ingestion |
H312 (Harmful in contact with skin) | Wear protective gloves |
H332 (Harmful if inhaled) | Use in well-ventilated areas |
Supplier | Purity | Price (1g) |
---|---|---|
AK Scientific | 95% | $295 |
SynChem | 97% | $310 |
Career Henan Chemica | 90% | $280 |
While direct pricing for CAS 1290181-34-8 is unavailable, these figures provide a benchmark .
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